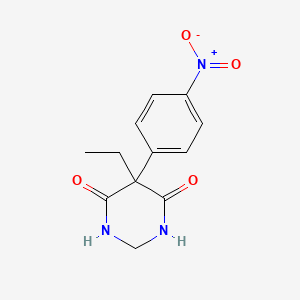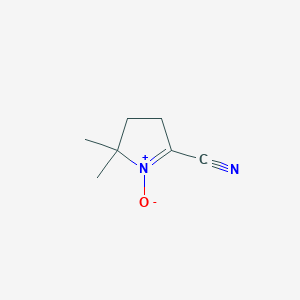
2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide is an organic compound with the molecular formula C7H10N2O. It is known for its applications in various scientific fields, particularly in the study of free radicals and oxidative stress. This compound is a nitrone spin trap, which means it can react with free radicals to form stable adducts, making it useful in electron spin resonance (ESR) spectroscopy .
Métodos De Preparación
The synthesis of 2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide typically involves the reaction of pyrroline with dimethylamine to form 5,5-dimethyl-1-pyrroline. This intermediate is then oxidized using oxygen under controlled conditions to produce the desired N-oxide . The reaction often requires organic solvents such as methanol or dichloromethane and catalysts like silver chloride. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced, although specific conditions and reagents for this reaction are less commonly reported.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophilic reagents.
Common reagents used in these reactions include oxygen for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often involve modifications to the pyrroline ring or the cyano group.
Aplicaciones Científicas De Investigación
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide has several scientific research applications:
Chemistry: It is used as a spin-trapping agent in ESR spectroscopy to detect and study free radicals.
Biology: The compound is employed in studies of oxidative stress and cellular responses to free radicals.
Industry: It can be used in the development of sensors for detecting metal ions and other analytes.
Mecanismo De Acción
The primary mechanism of action for 2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide involves its ability to trap free radicals. When it encounters a free radical, it forms a stable adduct, which can then be detected and analyzed using ESR spectroscopy. This trapping mechanism helps in reducing oxidative damage and studying the effects of free radicals on biological systems . The compound also influences various molecular pathways, including the expression of heme oxygenase-1 and inducible nitric oxide synthase .
Comparación Con Compuestos Similares
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide is unique among nitrone spin traps due to its specific structure and reactivity. Similar compounds include:
5,5-Dimethyl-1-pyrroline N-oxide: Another nitrone spin trap with similar applications but different reactivity and stability.
3,4-Dihydro-2,2-dimethyl-2H-pyrrole 1-oxide: A related compound with comparable spin-trapping properties.
The uniqueness of 2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide lies in its cyano group, which can influence its reactivity and the types of radicals it can trap.
Propiedades
Número CAS |
58134-13-7 |
|---|---|
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
5,5-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-7(2)4-3-6(5-8)9(7)10/h3-4H2,1-2H3 |
Clave InChI |
FUJYYCOTKDZNSV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=[N+]1[O-])C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


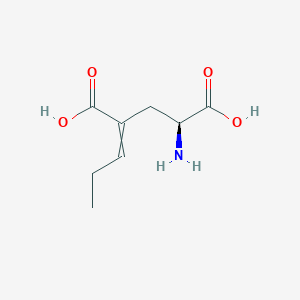
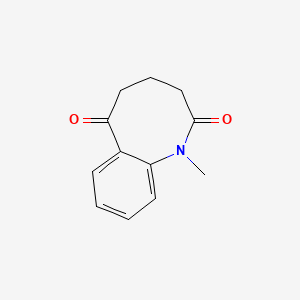
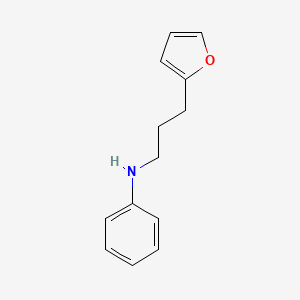
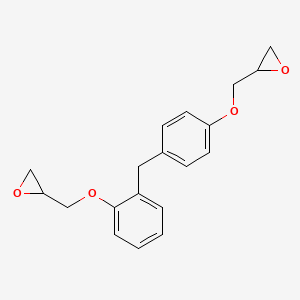


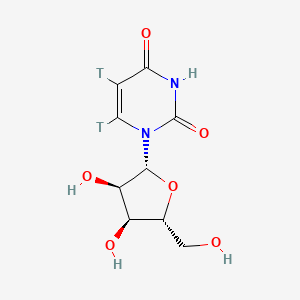

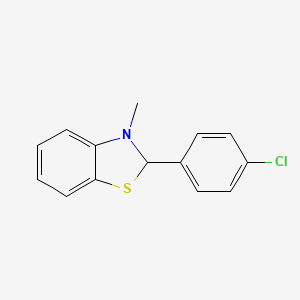
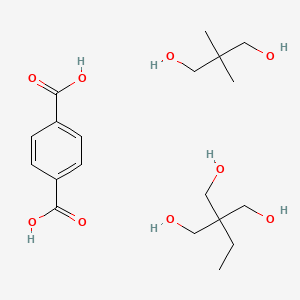
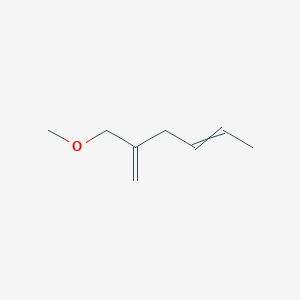

![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
